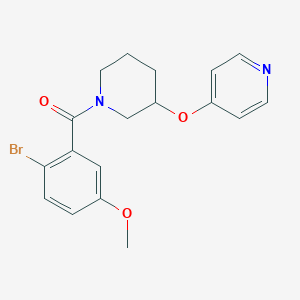
(2-Bromo-5-methoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Bromo-5-methoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H19BrN2O3 and its molecular weight is 391.265. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis of novel compounds involving piperidine and pyridine rings is a topic of significant interest due to the efficiency and versatility of these processes. For example, Zhang et al. (2020) reported a simple and efficient method for synthesizing (3S,5R)-3-hydroxy-5-methylpiperidin-1-ylmethanone, highlighting the challenges in synthesizing heterocycles containing both piperidine and pyridine rings and presenting a solution with potential applications in organic synthesis of other piperidine- and pyridine-containing heterocycles (Zhang et al., 2020).
Molecular Structure Analysis
The analysis of molecular and crystal structures provides insights into the properties and potential applications of synthesized compounds. Lakshminarayana et al. (2009) synthesized and characterized a related compound, highlighting its molecular structure through spectroscopic methods and X-ray diffraction studies. This type of analysis is crucial for understanding the compound's behavior and potential interactions in biological systems (Lakshminarayana et al., 2009).
Potential Biological Applications
Although the direct biological applications of "(2-Bromo-5-methoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone" were not found in the available literature, the synthesis and characterization of related compounds suggest a potential for developing new pharmaceuticals. For instance, Patel et al. (2011) investigated the synthesis and antimicrobial activity of new pyridine derivatives, indicating the broader potential of such compounds in medicinal chemistry (Patel et al., 2011).
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-23-14-4-5-17(19)16(11-14)18(22)21-10-2-3-15(12-21)24-13-6-8-20-9-7-13/h4-9,11,15H,2-3,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHGZRNQOASDFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(benzyloxy)phenyl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2873818.png)



![2-[(2-Fluorobenzoyl)amino]-5-methylbenzenecarboxylic acid](/img/structure/B2873822.png)
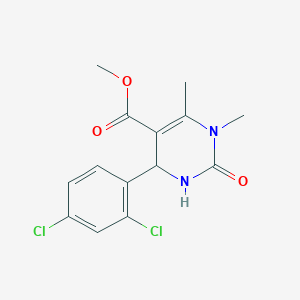


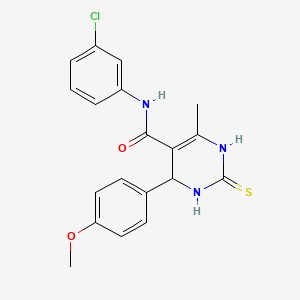
![N-{[1-(2-phenylethyl)-1H-pyrazol-5-yl]methyl}prop-2-enamide](/img/structure/B2873836.png)
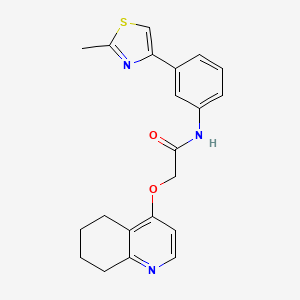
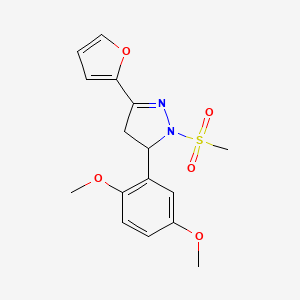
![5-bromo-N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide](/img/structure/B2873840.png)

